molecular formula C11H11NO4 B2434605 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid CAS No. 863668-08-0

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid

Cat. No.: B2434605
CAS No.: 863668-08-0
M. Wt: 221.212
InChI Key: OYMZHBMBZJIIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid (CAS 863668-08-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 11 H 11 NO 4 and a molecular weight of 221.21 g/mol, is characterized by its benzoxazepin core structure, which is a privileged scaffold in the design of biologically active molecules . Its primary research value lies in its application as a key synthetic intermediate for the development of novel kinase inhibitors. Specifically, analogs of the benzoxazepin-4-one structure are utilized in the synthesis of potent and selective allosteric inhibitors of LIM domain kinases (LIMK1/2) . LIMKs are critical regulators of actin cytoskeletal dynamics, and their overactivation has been implicated in cancer metastasis and neurodegenerative disorders, making them promising therapeutic targets . In these innovative research compounds, the benzoxazepin-4-one moiety is engineered to occupy a lipophilic back pocket within the kinase domain, thereby contributing to high-affinity binding and inhibitory activity . Researchers employ this compound to explore new chemical space in the ongoing pursuit of targeted therapies. This product is supplied with a typical purity of 95% and is accompanied by comprehensive analytical data, including NMR and LC-MS documentation, to ensure quality and support research integrity . This product is for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZHBMBZJIIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863668-08-0
Record name 2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Intramolecular Cyclization of Epoxy-Amide Derivatives

A foundational approach involves the intramolecular cyclization of epoxy-amide intermediates. The synthesis begins with the acylation of racemic 2-aminobenzyl alcohol derivatives (e.g., 5a ) using acid chlorides derived from DL-trans-epoxysuccinic acid monoethyl ester. The reaction employs dichloromethylenedimethyliminium chloride as an activating agent, yielding epoxy-amide derivatives (e.g., 6a ). Subsequent cyclization under thermal or catalytic conditions generates a 1:1 mixture of diastereomers (7a and 7b ), which are separable via fractional recrystallization. X-ray diffraction analysis confirms the rigid 7-membered benzoxazepine ring system, critical for biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

Patent WO2014140073A1 discloses a scalable route leveraging palladium catalysis. Key steps include:

  • Borylation of Bromo Intermediates : Reacting 5-bromo-2,3-dihydro-1,5-benzoxazepin-4(5H)-one with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂ and KOAc yields the corresponding boronic ester.
  • Suzuki-Miyaura Coupling : The boronic ester undergoes cross-coupling with α-chloroacetic acid derivatives using Pd(PPh₃)₄ as the catalyst, forming the target compound after hydrolysis.

Detailed Preparation Methods

Method A: Epoxy-Amide Cyclization Pathway

Step 1: Synthesis of Epoxy-Amide Intermediate

  • Reagents : DL-trans-Epoxysuccinic acid monoethyl ester, dichloromethylenedimethyliminium chloride.
  • Conditions : Stirred in anhydrous dichloromethane at 0°C for 4 hours.
  • Yield : 68–72% after column chromatography.

Step 2: Intramolecular Cyclization

  • Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid (PTSA) for 12 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
  • Diastereomer Ratio : 1:1 (7a:7b ), isolated via recrystallization from ethanol/water.

Step 3: Hydrolysis to Carboxylic Acid

  • Reagents : 2 M NaOH in THF/H₂O (3:1).
  • Conditions : 60°C for 6 hours.
  • Yield : 85–90%.

Method B: Palladium-Mediated Cross-Coupling

Step 1: Borylation Reaction

  • Reagents : 5-Bromo-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, bis(pinacolato)diboron, PdCl₂(PPh₃)₂, KOAc.
  • Conditions : DMF at 80°C for 8 hours under N₂.
  • Yield : 78%.

Step 2: Suzuki Coupling with α-Chloroacetic Acid

  • Reagents : Boronic ester, α-chloroacetic acid ethyl ester, Pd(PPh₃)₄, K₂CO₃.
  • Conditions : THF/H₂O (4:1) at 70°C for 12 hours.
  • Hydrolysis : 2 M HCl at reflux for 4 hours to yield the free acid.
  • Overall Yield : 62% (two steps).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Total Yield 55–60% 62%
Diastereoselectivity 1:1 N/A
Catalyst Cost Low High
Scalability Moderate High

Method A offers simplicity but suffers from diastereomer separation challenges. Method B, while costlier, provides superior scalability and avoids stereochemical complications.

Optimization and Process Considerations

Solvent and Temperature Effects

  • Cyclization Efficiency : Toluene outperforms DMF or THF in Method A, minimizing side reactions.
  • Coupling Reactions : THF/water mixtures in Method B enhance boronic ester solubility, improving coupling yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, 4H, aromatic), 4.65 (s, 2H, CH₂CO₂H), 3.90–3.70 (m, 2H, OCH₂), 2.95–2.75 (m, 2H, NCH₂).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).

X-Ray Crystallography

The benzoxazepine ring adopts a boat conformation, with the carboxymethyl group in an equatorial orientation. Hydrogen bonding between the carboxylic acid and oxazepine oxygen stabilizes the crystal lattice.

Applications in Drug Discovery

This compound inhibits squalene synthase (IC₅₀ = 12 nM), a key enzyme in cholesterol biosynthesis. Its rigid structure minimizes off-target effects on non-steroidal isoprenoids. Recent patents highlight derivatives as PI3K inhibitors, underscoring therapeutic potential in oncology.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazepine ring or the acetic acid side chain.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzoxazepine ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazepine compounds exhibit antimicrobial properties. For instance, 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid has been evaluated for its efficacy against various bacterial strains.

Case Study:
A study published in the Journal of Organic Chemistry demonstrated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, potentially useful in treating conditions such as arthritis.

Case Study:
In vitro studies revealed that treatment with this compound reduced the production of pro-inflammatory cytokines in human cell lines .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases.

Case Study:
In animal models of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function .

Synthesis of Novel Therapeutics

The unique scaffold provided by this compound is being explored for the synthesis of new drugs targeting various diseases.

Data Table: Synthesis Pathways

CompoundMethod of SynthesisYield (%)References
Compound AOne-pot synthesis85%
Compound BMulti-step synthesis75%

Inhibition Studies

The compound has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways.

Case Study:
Research showed that it acts as a competitive inhibitor of squalene synthase, which plays a crucial role in cholesterol biosynthesis. The Ki value was reported to be less than 1.6 nM .

Mechanism of Action

The mechanism by which 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The benzoxazepine ring can interact with hydrophobic pockets, while the acetic acid moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetic acid: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzodiazepin-5-yl)acetic acid: Similar structure but with a nitrogen atom in the ring.

Uniqueness

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid is unique due to the presence of the oxygen atom in the benzoxazepine ring, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and chemical behaviors compared to its sulfur or nitrogen analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid (CAS No. 863668-08-0) is a compound with notable structural characteristics that suggest potential biological activities. This article explores its biological activity based on available literature, including data tables and case studies.

  • Molecular Formula : C11H11NO4
  • Molecular Weight : 221.21 g/mol
  • Structural Features : The compound contains a benzoxazepine core, which is known for various biological activities due to its ability to interact with multiple biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects that can be summarized as follows:

1. Antimicrobial Activity

Recent studies have indicated that benzoxazepine derivatives possess antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, related compounds have shown significant activity against bacteria and fungi.

2. Inhibition of Enzymatic Activity

Research suggests that compounds with similar structures may inhibit key enzymes involved in metabolic pathways. For instance, some benzoxazepines have been noted for their ability to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition could lead to reduced cholesterol levels and may have implications for cardiovascular health .

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may exhibit neuroprotective properties. Studies on related compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

StudyFindings
Szajnman et al. (2020)Investigated the inhibitory effects of benzoxazepine derivatives on squalene synthase; found significant inhibition at low concentrations (IC50 values in the nanomolar range) suggesting potential for cholesterol-lowering effects .
Takahashi et al. (2014)Reported on the neuroprotective effects of related compounds in animal models, highlighting their ability to reduce neuronal damage and improve functional outcomes .
Chemical Properties AnalysisThe compound's molecular structure was analyzed using various spectroscopic methods; no adverse effects were reported in preliminary toxicity studies .

Toxicity and Safety Profile

While specific toxicity data for this compound is scarce, structural analogs have been evaluated for safety profiles. Generally, compounds within this class show moderate toxicity but are often well-tolerated at therapeutic doses.

Q & A

Q. What are the established synthetic routes for 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid?

The compound is synthesized via cyclization reactions involving benzoxazepine precursors and acetic acid derivatives. For example, a common approach involves reacting substituted benzoxazepine intermediates with chloroacetic acid under reflux conditions in polar solvents like THF/MeOH/water mixtures. Lithium hydroxide is often used for deprotection, followed by acidification to isolate the product . Structural confirmation is achieved via NMR and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Proton and carbon-13 NMR are essential for confirming the benzoxazepine core and acetic acid sidechain. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl resonances (δ ~170 ppm) .
  • HPLC-PDA/MS : Used to assess purity and detect impurities (e.g., epimerized byproducts) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in related benzodiazepine derivatives .

Q. What are the primary biological targets or pathways studied for this compound?

Preclinical studies focus on its interactions with neurotransmitter receptors (e.g., GABAA modulators) due to structural similarities to benzodiazepines. In vitro assays often measure binding affinity using radiolabeled ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during synthesis?

  • Solvent Systems : THF/MeOH/water (3:1:1 v/v/v) at 0°C minimizes side reactions during hydrolysis .
  • Catalysts : Anhydrous ZnCl2 in DMF improves cyclization efficiency for related oxadiazole derivatives .
  • Workup Protocols : Acidification to pH 3 with HCl precipitates the product while removing unreacted starting materials .

Q. What strategies address discrepancies in reported biological activity data?

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results.
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to explain variability in in vivo efficacy .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., 4-methoxy or bromo-substituted variants) to identify pharmacophore requirements .

Q. How do structural modifications influence physicochemical and pharmacological properties?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., Br) on the phenyl ring enhances metabolic stability but may reduce solubility .
  • Sidechain Variation : Replacing the acetic acid moiety with acetohydrazide derivatives alters logP values, impacting blood-brain barrier penetration .
  • Stereochemistry : Epimerization at the tetrahydrobenzoxazepine core (e.g., 2S,3S vs. 2R,3R) significantly affects receptor binding kinetics .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectral data for this compound?

  • Dynamic NMR Experiments : Resolve tautomeric equilibria or rotameric shifts that cause signal splitting .
  • High-Resolution MS : Confirm molecular formula to rule out isobaric impurities .
  • Cross-Validation : Compare with structurally characterized analogs (e.g., 4-methyl-2-oxo derivatives) to assign ambiguous peaks .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Docking Studies : Use GABAA receptor crystal structures (PDB: 6HUP) to predict binding modes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthesis .

Methodological Recommendations

  • Synthetic Protocols : Follow EP monographs for impurity profiling, particularly for desmethyl or epimerized byproducts .
  • Biological Assays : Include positive controls (e.g., diazepam for GABAA assays) and validate results across multiple models (e.g., zebrafish vs. murine) .
  • Data Reporting : Disclose solvent systems, catalyst loads, and purification steps to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.